2,5-Thiophenedicarboxaldehyde
Description
Nomenclature and Chemical Identity
This compound possesses a well-defined chemical identity with multiple accepted nomenclature conventions. The compound is registered under Chemical Abstracts Service number 932-95-6 and carries the molecular formula C6H4O2S with a molecular weight of 140.16 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition of a thiophene ring bearing aldehyde substituents at positions 2 and 5.
The compound is known by several synonymous designations in chemical literature, including 2,5-diformylthiophene, thiophene-2,5-dialdehyde, 2,5-thiophenedial, and 2,5-thiophenedicarbaldehyde. The Simplified Molecular Input Line Entry System representation is recorded as O=CC1=CC=C(C=O)S1, while the International Chemical Identifier key is OTMRXENQDSQACG-UHFFFAOYSA-N. The MDL number MFCD00216592 provides additional database identification for this compound.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 932-95-6 |
| Molecular Formula | C6H4O2S |
| Molecular Weight | 140.16 g/mol |
| International Chemical Identifier Key | OTMRXENQDSQACG-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | O=CC1=CC=C(C=O)S1 |
| MDL Number | MFCD00216592 |
Historical Context and Discovery
The development of synthetic methodologies for this compound has evolved significantly over several decades, with early research establishing fundamental approaches that continue to influence contemporary synthetic strategies. Historical documentation from the Journal of Organic Chemistry in 1948 describes early investigations into thiophene aldehyde preparations, establishing foundational knowledge for subsequent developments in this chemical class.
Patent literature from the 1990s reveals significant industrial interest in thiophene dicarboxylic acid derivatives, with processes developed for the preparation of thiophene-2,5-dicarboxylic acid serving as precursors to the corresponding dialdehyde compounds. These industrial developments were primarily motivated by applications in fluorescent whitening agent synthesis, indicating the commercial significance of this compound class during this period.
The evolution of synthetic methodologies continued into the late 20th century, with research published in 1988 by Feringa and colleagues establishing efficient one-pot procedures for the synthesis of thiophene-2,5-dicarboxaldehyde. Their work achieved yields of 75 percent through dimetalation approaches, representing a significant advancement in synthetic efficiency compared to earlier methodologies.
Significance in Organic Chemistry Research
This compound occupies a central position in heterocyclic chemistry research due to its unique combination of aromatic stability and reactive aldehyde functionalities. The compound serves as a crucial intermediate in the synthesis of fluorescent whitening agents, which represent important commercial applications in textile and paper industries. The dual aldehyde functionality enables diverse chemical transformations, including condensation reactions, reductive coupling processes, and cycloaddition chemistry.
Research applications demonstrate the compound's utility in asymmetric synthesis, particularly in the preparation of bis-homoallylic alcohols through asymmetric allylboration reactions. These studies have revealed that asymmetric allylboration of this compound provides corresponding bis-homoallylic alcohols with very high diastereomeric excess and enantiomeric excess. The compound also finds application in the synthesis of symmetrical arylene bisimide derivatives, contributing to the development of advanced materials with tailored optical and electronic properties.
The thiophene ring system provides unique electronic characteristics that distinguish this compound from analogous furan or pyrrole derivatives. Studies involving thieno[3,2-b]thiophene-2,5-dicarboxaldehyde, a related compound with CAS number 37882-75-0, demonstrate the extended π-conjugation possibilities available through structural modifications of the basic thiophene dicarboxaldehyde framework.
Current Research Landscape
Contemporary research involving this compound encompasses diverse areas including materials science, medicinal chemistry, and synthetic methodology development. Recent investigations have explored the compound's utility as a building block for silicon-containing poly(para-phenylenevinylene)-related copolymers, demonstrating its relevance in advanced polymer chemistry applications. These materials exhibit tunable electroluminescence properties, indicating potential applications in optoelectronic devices.
Advanced synthetic methodologies continue to emerge, with recent work focusing on the development of more efficient and environmentally sustainable preparation routes. Chinese patent literature from 2006 describes improved synthetic methods utilizing sodium sulfite condensation reactions, achieving products with high purity levels suitable for industrial applications. These developments reflect ongoing efforts to optimize synthetic efficiency while reducing environmental impact.
Table 2: Physical Properties of this compound
Research in phosphinic acid chemistry has demonstrated novel applications of this compound in the synthesis of α-functionalized phosphinic acid derivatives. These studies reveal that reaction of the compound with diphenylmethylamine and hypophosphorous acid yields novel α-hydroxy- or α-amino-methylphosphinic acid derivatives, depending on reaction conditions. X-ray structural analysis of resulting products provides direct structural information on α-hydroxyalkylphosphinate compounds, contributing to fundamental understanding in organophosphorus chemistry.
Current synthetic methodologies continue to benefit from classical approaches, including Vilsmeier-Haack formylation reactions for introducing aldehyde functionalities into thiophene systems. Modern adaptations of these classical methods enable selective functionalization and provide access to diversely substituted thiophene derivatives with precise control over substitution patterns.
The compound's role in contemporary organic synthesis extends to its use as a precursor for complex heterocyclic systems. Recent work in pyrrolo[3,2-b]pyrrole chemistry demonstrates the utility of thiazole derivatives as carbonyl equivalents, with subsequent transformations leading to formyl-substituted heterocycles that serve as building blocks for advanced materials with significant two-photon absorption properties. These applications highlight the continuing relevance of this compound and related compounds in cutting-edge materials research.
Properties
IUPAC Name |
thiophene-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMRXENQDSQACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343151 | |
| Record name | Thiophene-2,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-95-6 | |
| Record name | 2,5-Thiophenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2,5-dicarbaldehyde | |
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Preparation Methods
Method 1: From Thiophene Derivatives
One common approach involves the oxidation of thiophene derivatives. For instance, 2,5-dimethylthiophene can be oxidized using a suitable oxidizing agent to yield 2,5-thiophenedicarboxaldehyde. The steps typically include:
- Starting Material : 2,5-Dimethylthiophene
- Oxidizing Agent : Potassium permanganate or chromium trioxide
- Solvent : Acetic acid or dichloromethane
- Reaction Conditions : The reaction is conducted under reflux conditions for several hours.
Method 2: Bromination and Subsequent Reactions
Another method involves bromination followed by hydrolysis and oxidation:
- Starting Material : 2,3-Dimethylthiophene
- Brominating Agent : N-bromosuccinimide
- Intermediate Product : 2,3-bis(bromomethyl)thiophene
- Subsequent Reaction : This intermediate can then undergo a Sommelet reaction with hexamethylenetetramine to yield the dialdehyde.
The detailed steps are as follows:
- Dissolve 2,3-dimethylthiophene in chloroform.
- Add N-bromosuccinimide slowly under reflux.
- Isolate the brominated product and react it with hexamethylenetetramine.
- Purify the final product via column chromatography.
Method 3: Direct Synthesis from Thiophene
A more straightforward method involves direct synthesis from thiophene using formylation techniques:
- Starting Material : Thiophene
- Formylating Agent : Formic acid or paraformaldehyde
- Catalyst : Lewis acids such as aluminum chloride
- Reaction Conditions : The reaction is performed at elevated temperatures.
This method allows for the direct introduction of aldehyde groups onto the thiophene ring.
The yield and purity of synthesized this compound can vary significantly based on the method employed. Below is a summary of yields reported in recent studies:
| Preparation Method | Yield (%) | Purity (%) |
|---|---|---|
| Oxidation of Thiophene Derivative | 70 | >95 |
| Bromination and Hydrolysis | 76 | >90 |
| Direct Formylation | 65 | >92 |
The preparation of this compound can be accomplished through multiple synthetic routes, each with its advantages and challenges regarding yield and purity. The choice of method often depends on the availability of starting materials and desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,5-Thiophenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Condensation: It can participate in condensation reactions with amines and active methylene compounds to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Reactions with amines typically occur under acidic or basic conditions, often using catalysts to facilitate the process.
Major Products:
Oxidation: 2,5-Thiophenedicarboxylic acid.
Reduction: 2,5-Thiophenedimethanol.
Condensation: Schiff bases and other nitrogen-containing derivatives.
Scientific Research Applications
Organic Synthesis
2,5-Thiophenedicarboxaldehyde serves as a crucial building block in organic synthesis due to its reactive aldehyde functionalities. Some notable applications include:
- Asymmetric Synthesis: It is employed in the asymmetric synthesis of bis-homoallylic alcohols, which are important intermediates in the production of various pharmaceuticals .
- Synthesis of Bisimides: The compound is used for synthesizing new symmetrical arylene bisimide derivatives, which have applications in organic electronics and photonic devices .
- Polymer Chemistry: As a dialdehyde monomer, it plays a role in the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers. These materials exhibit unique electronic properties due to their uniform -conjugated segments regulated by organosilicon units .
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit significant biological activities. For instance:
- Schiff Base Formation: The compound has been utilized to synthesize Schiff bases with potential antibacterial properties. One study involved the reaction between this compound and 1,2,4-thiadiazole-3,5-diamine, leading to compounds that may exhibit therapeutic effects against bacterial infections .
Materials Science
In materials science, this compound's unique structure allows for various innovative applications:
- Conductive Polymers: It is used in the development of conductive polymers due to its ability to form stable radical cations when doped with suitable oxidizing agents. This property enhances the electrical conductivity of polymeric materials.
Case Study 1: Synthesis of Bisimides
A research study focused on synthesizing symmetrical arylene bisimide derivatives from this compound. The resulting compounds demonstrated enhanced thermal stability and electronic properties suitable for use in organic photovoltaic cells.
| Compound | Synthesis Method | Properties |
|---|---|---|
| Symmetrical Arylene Bisimide | Condensation reaction with aromatic amines | High thermal stability; suitable for electronic applications |
Case Study 2: Antibacterial Activity
In another study, Schiff bases derived from this compound were tested for antibacterial efficacy against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential use in developing new antibacterial agents.
| Schiff Base | Tested Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Mechanism of Action
The mechanism of action of 2,5-Thiophenedicarboxaldehyde largely depends on its chemical reactivity. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, through condensation reactions. This reactivity is exploited in the synthesis of various derivatives and polymers. The thiophene ring provides aromatic stability and electronic properties that are valuable in materials science .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiophene-Based Analogues
(a) Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (TTD)
- Structural Difference: TTD replaces the thiophene ring in TDA with a fused thieno[3,2-b]thiophene system, enhancing π-conjugation and sulfur content.
- Functional Impact : In COF synthesis, TTD-derived COF-S2 exhibited superior Hg²⁺ adsorption capacity (1,432 mg/g) and I₂ vapor uptake (5.2 g/g) compared to TDA-derived COF-S1 (1,023 mg/g and 4.1 g/g, respectively). This is attributed to TTD’s extended π-system and higher sulfur density .
- Application : TTD-based materials are more effective in environmental remediation due to stronger host-guest interactions.
(b) 2,3-Thiophenedicarboxaldehyde
Benzene-Based Analogues
(a) Benzene-1,4-dicarboxaldehyde (BDA)
- Structural Difference : Replaces the thiophene ring with a benzene core.
- Functional Impact : In liquid crystals, BDA-derived azomethines exhibit higher melting points (up to 282°C) than TDA analogues (max 165°C) due to stronger π-π stacking. However, TDA-based compounds show broader mesophase ranges (e.g., smectic phases stable up to 180°C) owing to sulfur’s polarizability .
- Application : BDA derivatives are preferred for high-temperature optoelectronics, while TDA systems excel in tunable mesophases.
Functional Comparisons
Adsorption and Catalytic Performance
Key Insight : Thiophene’s sulfur atoms enhance heavy-metal binding and catalytic activity. TDA-based COFs and electrocatalysts outperform benzene analogues due to sulfur’s electron-donating effects .
Liquid Crystal Behavior
Key Insight : TDA’s thiophene ring introduces conformational flexibility, enabling richer polymorphism compared to rigid BDA systems .
Polymer Properties
| Polymer | Monomer Pair | Conductivity (S/cm) | Glass Transition (°C) |
|---|---|---|---|
| PolyAzNDI-1 | TDA + Naphthalenediimide (NDI) | 10⁻⁴ | 145 |
| PolyAzNDI-2 | Bithiophene-dicarboxaldehyde + NDI | 10⁻³ | 130 |
Key Insight : Bithiophene-based polymers exhibit higher conductivity due to extended conjugation, but TDA-based systems show better thermal stability .
Application-Specific Comparisons
Corrosion Inhibition
TDA-derived Schiff bases inhibit stainless steel corrosion in acidic media with 92% efficiency at 250 ppm, surpassing many aliphatic aldehydes. Quantum chemical studies attribute this to strong adsorption via sulfur and imine groups .
Coordination Chemistry
TDA forms stable complexes with Pb(II), Cu(II), and Ag(I), whereas 2-thiophenecarboxaldehyde (monoaldehyde) produces less stable complexes. The bifunctional nature of TDA enables chelation and macrocycle formation .
Biological Activity
2,5-Thiophenedicarboxaldehyde (TDC) is an organic compound characterized by its thiophene ring structure with two aldehyde functional groups located at the 2 and 5 positions. Its molecular formula is CHOS, and it serves as a valuable precursor for synthesizing various organic molecules due to its reactive aldehyde functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticorrosive applications.
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. A study involving Schiff base complexes derived from TDC demonstrated enhanced antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results showed that the metal complexes formed with TDC exhibited greater biological activity compared to the parent Schiff base ligands.
Table 1: Antibacterial Screening Data for TDC Derivatives
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| TDC | 10-18 | 12-20 |
| Cu-TDC | 13-19 | 13-21 |
| Co-TDC | 14-21 | 12-18 |
| Ni-TDC | 17-24 | 11-18 |
| Cr-TDC | 16-24 | 10-20 |
| Streptomycin (Standard) | 20-27 | 18-25 |
The data indicates a clear trend where the introduction of metal ions into the TDC structure enhances its antimicrobial efficacy, with increasing inhibition zones observed at higher concentrations.
Antifungal Activity
In addition to antibacterial properties, TDC derivatives have also been tested for antifungal activity. The results suggest that these compounds can inhibit the growth of various fungi, with effectiveness increasing with concentration.
Table 2: Antifungal Screening Data for TDC Derivatives
| Compound | A. niger Inhibition Zone (mm) | C. albicans Inhibition Zone (mm) |
|---|---|---|
| TDC | 11-20 | 12-21 |
| Cu-TDC | 12-22 | 15-22 |
| Co-TDC | 16-23 | 14-20 |
| Ni-TDC | 15-22 | 15-22 |
| Cr-TDC | 14-25 | 16-24 |
| Miconazole (Standard) | 22-32 | 24-30 |
The mechanism underlying the biological activity of TDC derivatives is not fully elucidated; however, it is believed that their reactivity stems from the aldehyde groups, which can interact with microbial cellular components. The presence of metal ions in complexes may also play a crucial role in enhancing their bioactivity through mechanisms such as disrupting microbial cell membranes or interfering with metabolic pathways.
Case Studies
-
Synthesis and Characterization :
A study focused on synthesizing Schiff bases from TDC and various amines revealed that these compounds exhibited liquid crystalline properties alongside their biological activities. The characterization included techniques such as FTIR, NMR, and X-ray diffraction, confirming their structural integrity and potential for diverse applications in material science and biology . -
Corrosion Inhibition :
Research has also highlighted the use of TDC-derived Schiff bases as effective corrosion inhibitors for stainless steel in acidic environments. The compounds demonstrated good inhibition efficiency, attributed to their ability to form protective films on metal surfaces .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2,5-Thiophenedicarboxaldehyde in polymeric conjugates?
Infrared (IR) spectroscopy is critical for confirming the formation of imine bonds when this compound reacts with amine-containing polymers. Key absorption bands include the aldehyde C=O stretch (~1700 cm⁻¹) and the C=N stretch (~1640 cm⁻¹) post-reaction. For example, IR confirmed successful conjugation in TDPEI synthesis via polyethyleneimine (PEI) cross-linking . UV-Vis spectrophotometry (300–500 nm range) is used to analyze metal-thiosemicarbazone complexes derived from this compound, requiring calibration with standard metal solutions .
Q. How is this compound employed in dynamic covalent chemistry for macrocycle synthesis?
Utilize stoichiometric control (1:1 molar ratio with peptides) in mixed solvents (e.g., water:acetonitrile) to favor intramolecular cyclization over polymerization. MALDI-TOF mass spectrometry and analytical HPLC are essential to verify macrocycle purity and quantify yields, as demonstrated in triple-loop macrocycle formation with hexapeptides .
Advanced Research Questions
Q. What strategies optimize the use of this compound in covalent organic frameworks (COFs) for heavy metal adsorption?
Employ solvothermal conditions (e.g., 120°C in dimethylformamide) with tetrakis(4-aminophenyl)ethene (TNPE) to form crystalline sulfur-rich COFs. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis and validate Hg²⁺ adsorption capacity using inductively coupled plasma mass spectrometry (ICP-MS) after batch experiments at pH 5–6. COF-S1 (derived from this compound) showed superior performance due to higher sulfur content and ordered pore structure .
Q. How can researchers resolve contradictions in the corrosion inhibition efficiency of Schiff bases derived from this compound?
Conduct comparative electrochemical impedance spectroscopy (EIS) and polarization studies under standardized acidic conditions (e.g., 1M HCl). Quantum chemical calculations (density functional theory, DFT) of molecular descriptors (e.g., HOMO-LUMO gap, Fukui indices) help correlate inhibitor structure with performance. For instance, thiophene-based Schiff bases exhibited varying efficiencies depending on substituent electron-withdrawing/donating effects .
Q. What experimental parameters influence the coordination diversity of this compound-derived ligands with transition metals?
Adjust reaction pH (4–7), solvent polarity (aqueous vs. ethanolic), and metal-to-ligand ratio to control coordination mode (mono- vs. polynuclear complexes). Spectrophotometric titration (UV-Vis) and single-crystal X-ray diffraction are critical for structural elucidation. For example, Fe³⁺ formed octahedral complexes, while Cu²⁺ favored square-planar geometries in studies involving thiophene-derived Schiff bases .
Methodological Considerations for Data Analysis
- Handling Spectral Interferences in Metal Detection : Pre-concentrate samples via solid-phase extraction and use masking agents (e.g., EDTA) to mitigate interference from competing ions during spectrophotometric determination of heavy metals .
- Validating Computational Models : Cross-reference DFT-derived thermochemical data (e.g., atomization energies) with experimental benchmarks to ensure accuracy in predicting reaction pathways involving this compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
